molecular formula C10H11Cl2NO2 B11951038 Propyl N-(2,5-dichlorophenyl)carbamate CAS No. 121433-14-5

Propyl N-(2,5-dichlorophenyl)carbamate

Cat. No.: B11951038
CAS No.: 121433-14-5
M. Wt: 248.10 g/mol
InChI Key: FMFXUSVOHNTHAF-UHFFFAOYSA-N
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Description

Propyl N-(2,5-dichlorophenyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of carbamate, characterized by the presence of a propyl group and a dichlorophenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichloroaniline with propyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-Dichloroaniline+Propyl chloroformatePropyl N-(2,5-dichlorophenyl)carbamate+HCl\text{2,5-Dichloroaniline} + \text{Propyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,5-Dichloroaniline+Propyl chloroformate→Propyl N-(2,5-dichlorophenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Propyl N-(2,5-dichlorophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl N-(2,5-dichlorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propyl N-(3,5-dichlorophenyl)carbamate
  • Propyl N-(2,6-dichlorophenyl)carbamate
  • Propyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

Propyl N-(2,5-dichlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

CAS No.

121433-14-5

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

propyl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-2-5-15-10(14)13-9-6-7(11)3-4-8(9)12/h3-4,6H,2,5H2,1H3,(H,13,14)

InChI Key

FMFXUSVOHNTHAF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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